molecular formula C8H6Cl2O2 B14436714 2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one CAS No. 75322-89-3

2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one

Cat. No.: B14436714
CAS No.: 75322-89-3
M. Wt: 205.03 g/mol
InChI Key: ACZLXPRXFKFKJS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires mild conditions and yields the desired product with high efficiency . Another method involves the bromination of tropinone followed by a Hofmann elimination to produce the cycloheptatrienone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using selenium dioxide or other suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cycloheptatrienones, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. The presence of chlorine and methoxy groups can enhance its electrophilic and nucleophilic properties, respectively, facilitating its involvement in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-methoxycyclohepta-2,4,6-trien-1-one is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

75322-89-3

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

2,4-dichloro-5-methoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C8H6Cl2O2/c1-12-8-3-2-7(11)5(9)4-6(8)10/h2-4H,1H3

InChI Key

ACZLXPRXFKFKJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=O)C=C1)Cl)Cl

Origin of Product

United States

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